2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of different functional groups in its structure, including a chlorophenoxy group, a thiophene ring, and an oxadiazole moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Synthesis of 5-thiophen-2-yl-1,3,4-oxadiazole: This can be achieved by the cyclization of a suitable hydrazide with a thiocarbonyl compound under acidic or basic conditions.
Formation of 2-(4-chlorophenoxy)acetyl chloride: This involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the reaction of 5-thiophen-2-yl-1,3,4-oxadiazole with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other similar compounds such as:
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: This compound has a phenyl group instead of a thiophene ring, which may affect its chemical properties and biological activity.
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide: This compound has a methyl group instead of a thiophene ring, which may result in different reactivity and applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-18-17-13(21-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRAQLFALUWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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